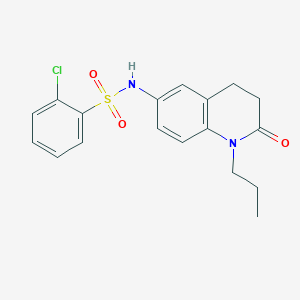

3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

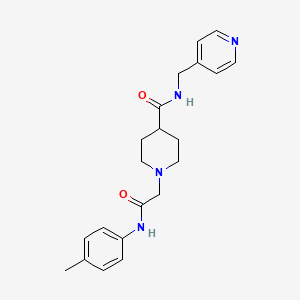

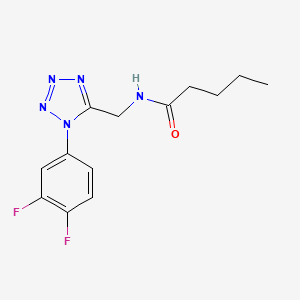

The compound you mentioned contains several functional groups, including a morpholinosulfonyl group, a trifluoromethyl group, and a phenyl group . Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent .

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethyl groups . For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine, can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis

Trifluoromethyl phenyl sulfone can act as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in trifluoromethylpyridine (TFMP) and its intermediates are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación

- Targeting Protein Kinases : This compound has been investigated as a potential inhibitor of protein kinases involved in cell signaling pathways. Researchers explore its efficacy against specific kinases implicated in diseases like cancer, neurodegenerative disorders, and inflammation .

- Anticancer Agents : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive scaffold for designing novel anticancer agents. Scientists study its impact on tumor cell growth and apoptosis .

- Visible-Light-Promoted S-Trifluoromethylation : The compound can form electron donor–acceptor complexes with arylthiolate anions. Under visible light irradiation, it undergoes an intra-molecular single electron transfer (SET) reaction, enabling S-trifluoromethylation of thiophenols. This property is valuable in synthetic chemistry .

- High-Refractive-Index Polymers : Researchers have incorporated the trifluoromethyl phenyl moiety into sulfur-rich polyimides. These polymers exhibit high refractive indices, making them suitable for optical applications like waveguides, lenses, and coatings .

- Pesticide Development : The compound’s unique structure may contribute to its bioactivity. Studies explore its potential as a pesticide or herbicide by assessing its effects on pests, weeds, and plant growth .

- Chromatography and Mass Spectrometry : Researchers use derivatives of this compound as measuring apparatus in chromatography and sample manipulation during mass spectrometry. Its trifluoromethyl group aids in separation and detection of analytes .

- Fluorescent Probes : The morpholino and trifluoromethyl groups influence the compound’s photophysical properties. Scientists investigate its use as a fluorescent probe for studying cellular processes and protein interactions .

Medicinal Chemistry and Drug Development

Photoredox Catalysis

Materials Science

Agrochemicals

Analytical Chemistry

Photophysics and Photochemistry

Mecanismo De Acción

The mechanism of action of such compounds often depends on their specific applications. For example, in the agrochemical and pharmaceutical industries, the biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Direcciones Futuras

Propiedades

IUPAC Name |

3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O4S/c19-18(20,21)14-4-2-5-15(12-14)22-17(24)13-3-1-6-16(11-13)28(25,26)23-7-9-27-10-8-23/h1-6,11-12H,7-10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJPSXXRCOLFSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

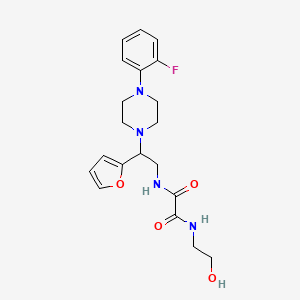

![(2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B2675201.png)

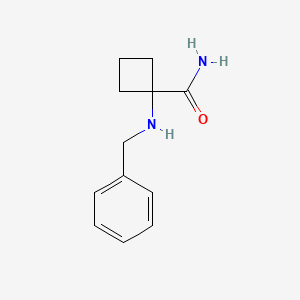

![N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2675203.png)

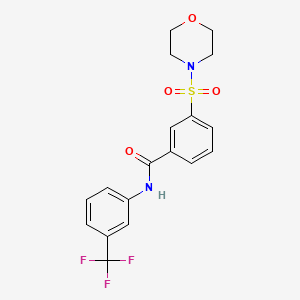

![N-(2,4-dimethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2675215.png)